Cas no 485-72-3 (Formononetin)
Formononetin Chemical and Physical Properties
Names and Identifiers
-
- 7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one
- Red Clover Extract
- Formononetin
- 7-Hydroxy-3-(4-methoxyphenyl)chromen-4-one
- 7-HYDROXY-4'-METHOXYISOFLAVANONE
- FORMONONETIN(AS) PrintBack
- FORMONONETIN(P) PrintBack
- FORMONONETIN(RG)
- 4'-O-methyl-daidzein
- 7-Hydroxy-3-(4-methoxyphenyl)chromone
- 7-Hydroxy-4'-methoxyisoflavone
- BiocaninB
- BIOCHANIN A
- BIOCHANIN B
- Flavosil
- ForMonentin
- FORMONETIN
- forMonoetin
- Formononetol
- Myconate
- NEOCHANIN
- 7-Hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- 7-Hydroxy-4′-methoxyisoflavone
- Daidzein 4′-methyl ether
- Dadein 4'-methyl ether
- [ "" ]
- 4'-O-methyldaidzein
- 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-
- 7-Hydroxy-3-(4-methoxyphenyl)-4-benzopyrone
- Isoflavone, 7-hydroxy-4'-methoxy-
- 295DQC67BJ
- HKQYGTCOTHHOMP-UHFFFAOYSA-N
- NSC93360
- AK106172
- 7-hydroxy-3-(4-methoxyphenyl)-4H-benzopyran-4-one
- MLS000697593
- ConMedNP.1268
- SMR000470932
- MLSMR
- MLS006011897
- Daidzein 4'-methyl ether
- 7-Hydroxy 4'-methoxyisoflavone
- Formononetin,98%
- Red Clover Plant Extract
-
- MDL: MFCD00016948
- Inchi: 1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3
- InChI Key: HKQYGTCOTHHOMP-UHFFFAOYSA-N
- SMILES: O=C1C2C(=CC(=CC=2)O)OC=C1C1C=CC(OC)=CC=1
- BRN: 237979
Computed Properties
- Exact Mass: 268.07400
- Monoisotopic Mass: 268.073559
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 2.8
- Topological Polar Surface Area: 55.8
- Molecular Weight: 268.26
Experimental Properties
- Color/Form: Powder
- Density: 1.1529 (rough estimate)
- Melting Point: 256.0 to 260.0 deg-C
- Boiling Point: 479.4°C at 760 mmHg
- Flash Point: 479.4 oC at 760 mmHg
- Refractive Index: 1.4350 (estimate)
- Solubility: 157.3 mg/L @ 25 °C (est)
- PSA: 59.67000
- LogP: 3.17420
- Solubility: Not determined
- Merck: 4244
- λmax: 300(EtOH)(lit.)
Formononetin Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S37/39-S26-S36
- RTECS:DJ3100114
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
Formononetin Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Formononetin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1286060-50MG |
Formononetin |
485-72-3 | United States Pharmacopeia (USP) Reference Standard | 50MG |
¥11497.28 | 2022-02-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89528-20MG |
Formononetin |
485-72-3 | 20mg |
¥3401.77 | 2024-12-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 94334-50MG |
Formononetin |
485-72-3 | 50mg |
¥1044.2 | 2024-12-24 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0868-5G |
Formononetin |
485-72-3 | >98.0%(T)(HPLC) | 5g |
¥3555.00 | 2023-09-08 | |
| TRC | F693200-5mg |
Formononetin |
485-72-3 | 5mg |
$ 91.00 | 2023-09-07 | ||
| TRC | F693200-10mg |
Formononetin |
485-72-3 | 10mg |
$104.00 | 2023-05-18 | ||
| TRC | F693200-1g |
Formononetin |
485-72-3 | 1g |
$ 109.00 | 2023-09-07 | ||
| TRC | F693200-2g |
Formononetin |
485-72-3 | 2g |
$204.00 | 2023-05-18 | ||
| TRC | F693200-5g |
Formononetin |
485-72-3 | 5g |
$ 328.00 | 2023-09-07 | ||
| TRC | F693200-10g |
Formononetin |
485-72-3 | 10g |
$617.00 | 2023-05-18 |
Formononetin Suppliers
Formononetin Related Literature
-
Mykhaylo S. Frasinyuk,Galyna P. Mrug,Svitlana P. Bondarenko,Vitaliy M. Sviripa,Wen Zhang,Xianfeng Cai,Michael V. Fiandalo,James L. Mohler,Chunming Liu,David S. Watt Org. Biomol. Chem. 2015 13 11292
-
Mykhaylo S. Frasinyuk,Svitlana P. Bondarenko,Volodymyr P. Khilya,Chunming Liu,David S. Watt,Vitaliy M. Sviripa Org. Biomol. Chem. 2015 13 1053
-
Nigel C. Veitch Nat. Prod. Rep. 2009 26 776
-
Nigel C. Veitch Nat. Prod. Rep. 2013 30 988
-
Nigel C. Veitch Nat. Prod. Rep. 2007 24 417
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Isoflavonoids 4'-O-methylisoflavones
- Natural Products and Extracts Plant Extracts Plant based Taverniera abyssinica
- Natural Products and Extracts Plant Extracts Plant based Machaerium nyctitans
- Isoflavones
- Flavonoids
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Additional information on Formononetin
Formononetin (CAS No. 485-72-3): A Comprehensive Overview of Its Chemical Profile and Emerging Therapeutic Applications
Formononetin, chemically designated as 7-hydroxy-4-methoxyisoflavone, is a naturally occurring isoflavone derivative with the molecular formula C15H10O4. Its CAS number, 485-72-3, unequivocally identifies this compound as a distinct chemical entity within the vast landscape of organic chemistry. Formononetin is primarily found in several leguminous plants, particularly in species of the genus Trifolium and Actinidia, making it a subject of interest in phytochemistry and natural product research.
The structural framework of Formononetin features a characteristic isoflavone core, characterized by two aromatic rings connected by a heterocyclic pyran ring. This unique structure imparts upon it a range of biological activities that have been extensively studied in both preclinical and clinical settings. The presence of hydroxyl and methoxy substituents on the B-ring of the isoflavone skeleton enhances its interactiveness with biological targets, particularly receptor-mediated pathways.
In recent years, Formononetin has garnered significant attention due to its multifaceted pharmacological properties. Emerging research suggests that this compound exhibits potent anti-inflammatory, antioxidant, and estrogenic effects, which are attributed to its ability to modulate various cellular signaling pathways. Specifically, Formononetin has been shown to interact with estrogen receptors (ERs), particularly ERβ, which has implications for its potential role in managing hormone-sensitive conditions such as osteoporosis and breast health disorders.
The estrogenic activity of Formononetin is not merely an academic curiosity but has practical implications in therapeutic development. Studies have demonstrated that this compound can activate ERβ with high selectivity, potentially offering a safer alternative to synthetic estrogens for hormone replacement therapy. Furthermore, its anti-inflammatory properties have been linked to the inhibition of nuclear factor kappa B (NF-κB) signaling, a key pathway involved in the initiation and propagation of inflammatory responses.
Beyond its well-documented estrogenic effects, Formononetin has also been implicated in the regulation of metabolic processes. Research indicates that this compound can influence glucose homeostasis by modulating insulin sensitivity and enhancing pancreatic β-cell function. These findings are particularly relevant in the context of rising global incidences of type 2 diabetes mellitus, where natural compounds like Formononetin may offer novel therapeutic avenues.
The antioxidant potential of Formononetin is another area of active investigation. Reactive oxygen species (ROS) are implicated in various pathological conditions, including aging and neurodegenerative diseases. By scavenging ROS and inhibiting pro-oxidant enzymes such as lipoxygenase and cyclooxygenase, Formononetin may help mitigate oxidative stress and protect against cellular damage. This property has sparked interest in its potential applications in anti-aging interventions and neuroprotective therapies.
In vitro and in vivo studies have further elucidated the mechanisms through which Formononetin exerts its biological effects. For instance, research has shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and arresting cell cycle progression. Additionally, Formononetin has demonstrated the ability to enhance immune function by modulating the activity of immune cells such as macrophages and T lymphocytes. These findings underscore its potential as an immunomodulatory agent.
The pharmacokinetic profile of Formononetin is also an important consideration for its therapeutic application. Absorption studies indicate that this compound is well-tolerated when administered orally, with peak plasma concentrations typically observed within 1-2 hours post-administration. Its bioavailability is influenced by factors such as pH levels in the gastrointestinal tract and enzymatic degradation by cytochrome P450 enzymes. Understanding these pharmacokinetic parameters is crucial for optimizing dosing regimens and minimizing potential side effects.
Recent advancements in drug delivery systems have opened new possibilities for enhancing the therapeutic efficacy of Formononetin. Nanoparticle-based formulations have shown promise in improving drug solubility and bioavailability while targeting specific tissues or cells with high precision. Such innovations may pave the way for more effective treatments targeting conditions where Formononetin exhibits therapeutic potential.
The safety profile of Formononetin is another critical aspect that warrants discussion. Preclinical studies have demonstrated that this compound is generally well-tolerated at doses relevant to therapeutic use. However, like any pharmacological agent, it may exhibit adverse effects at higher concentrations or in susceptible populations. Long-term studies are necessary to fully characterize its safety profile across diverse populations.
In conclusion,Formononetin (CAS No. 485-72-3) represents a promising natural product with a wide spectrum of biological activities. Its estrogenic, anti-inflammatory, antioxidant, metabolic-regulating, and immunomodulatory properties make it a candidate for various therapeutic applications ranging from hormone replacement therapy to anti-cancer interventions. Ongoing research continues to uncover new insights into its mechanisms of action and pharmacological potential, reinforcing its position as a subject of intense scientific interest.